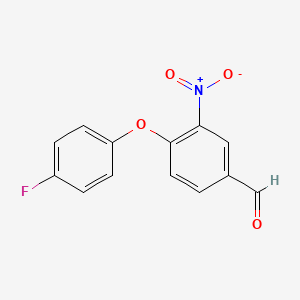

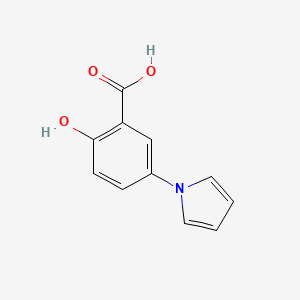

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde (4-F-3N-BAL) is an important aldehyde compound that has a wide range of applications in the fields of organic synthesis and scientific research. It is a versatile building block for the synthesis of various organic compounds and has been used extensively in the pharmaceutical and chemical industries. 4-F-3N-BAL has been studied extensively in recent years and its properties and applications have been well documented.

Aplicaciones Científicas De Investigación

Radiopharmaceutical Synthesis

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde has been utilized in the synthesis of radiopharmaceuticals. For instance, it has been used in the no-carrier-added synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol, important for positron emission tomography (PET) imaging. These compounds were synthesized starting from nitrobenzaldehyde derivatives, indicating the role of such intermediates in introducing fluorine-18, a radioactive isotope used in PET (Chakraborty & Kilbourn, 1991). Similarly, other studies have developed new routes to aryl [18F]fluorides, showcasing the compound's utility in radiopharmaceutical chemistry (Chakraborty & Kilbourn, 1991).

Organic Synthesis and Catalysis

This compound has also found application in organic synthesis, specifically in the oxidation of substituted benzaldehydes and the synthesis of aromatic aldehydes. For example, studies have shown how nitrobenzaldehyde derivatives can be transformed through specific reactions, demonstrating the flexibility of such compounds in synthesis pathways (K. Chung et al., 2006; P. Chaurasia et al., 2014). The compound's role in facilitating the Baeyer-Villiger oxidation of benzaldehydes to phenols further illustrates its contribution to advancing organic synthesis methodologies (I. Ekaeva et al., 1995).

Antitrypanosomal Potential

Furthermore, derivatives of nitrobenzaldehyde, including complexes with thiosemicarbazone, have been studied for their potential as antitrypanosomal agents, highlighting another facet of the compound's application in scientific research (Cláudia Rodrigues et al., 2008). This suggests the compound's relevance in medicinal chemistry and drug discovery.

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Fluorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid release to the environment and to use personal protective equipment when handling .

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USANLFHAVKNUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

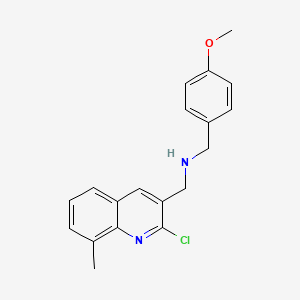

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

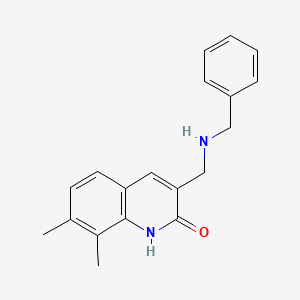

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

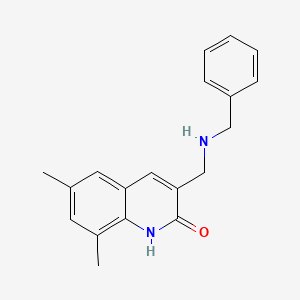

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)